3-Bromo-6-fluoro-2-nitrobenzoic acid chemical properties
3-Bromo-6-fluoro-2-nitrobenzoic acid chemical properties
An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-nitrobenzoic acid: Properties, Synthesis, and Applications
Abstract
3-Bromo-6-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its trifunctionalized scaffold, featuring bromo, fluoro, and nitro groups, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these substituents provides a unique combination of reactivity and physicochemical properties, making it a valuable building block for drug discovery and the development of novel agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, predicted spectroscopic profile, plausible synthetic routes, and key safety considerations. Given its status as a specialized research chemical, this document synthesizes information from established chemical principles and data from structurally related analogues to offer a robust and practical resource for laboratory professionals.
Molecular Overview and Physicochemical Properties
The unique arrangement of electron-withdrawing groups on the benzoic acid core defines the chemical character of 3-Bromo-6-fluoro-2-nitrobenzoic acid. This substitution pattern significantly influences its acidity, reactivity, and potential for further derivatization.
Chemical Structure
Caption: Chemical Structure of 3-Bromo-6-fluoro-2-nitrobenzoic acid.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | 3-Bromo-6-fluoro-2-nitrobenzoic acid |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| CAS Number | 1807153-65-6 (Isomer: 3-Bromo-2-fluoro-6-nitro-benzoic acid) |
Note: A specific CAS number for 3-Bromo-6-fluoro-2-nitrobenzoic acid is not widely cataloged; the number provided is for a closely related isomer and is included for reference.[1]
Predicted Physicochemical Properties
These values are computationally derived and provide a baseline for experimental design.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | [1] |
| logP | 2.19 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
The Scientific Rationale: Synergistic Effects of Functional Groups
The utility of this molecule stems from the interplay between its three key functional groups. Understanding their individual and collective electronic effects is crucial for predicting reactivity and designing synthetic strategies.
Caption: Logical relationship and electronic effects of the functional groups.
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Carboxylic Acid (-COOH): As the primary functional group, it provides the molecule's acidic character. Its acidity is significantly enhanced by the strong inductive electron withdrawal from the adjacent nitro group and the fluorine atom at the C6 position.[2][3] This group serves as a primary handle for reactions such as amidation and esterification, crucial for constructing larger molecules like peptide conjugates.[4]
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Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a powerful electron-withdrawing substituent. This deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SNAr) reactions. Critically, the nitro group is a synthetic precursor to an amino group (-NH₂) via reduction, a transformation that opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation.[2][5]
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Halogen Substituents (-F and -Br):
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The fluorine atom at C6 provides a strong inductive-withdrawing effect, further increasing the acidity of the carboxylic acid. In a drug discovery context, fluorine is often strategically incorporated to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] Its presence can serve as a "metabolic shield," preventing enzymatic degradation at that position.[4]
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The bromine atom at C3 provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it an invaluable tool for building molecular complexity.
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Proposed Synthetic Pathways and Methodologies
The synthesis of 3-Bromo-6-fluoro-2-nitrobenzoic acid is not widely reported, necessitating a rational design based on established organic reactions. A logical approach involves the late-stage nitration of a disubstituted benzoic acid precursor.
Retrosynthetic Analysis
A plausible retrosynthetic route begins by disconnecting the nitro group, which is typically installed via electrophilic aromatic substitution. This leads back to 3-bromo-6-fluorobenzoic acid, a more accessible starting material.
Caption: Retrosynthetic workflow for the target molecule.
Experimental Protocol: Nitration of 3-Bromo-6-fluorobenzoic acid
This protocol describes a standard procedure for the nitration of a deactivated aromatic ring. The directing effects of the existing substituents (-F is ortho, para-directing; -Br is ortho, para-directing; -COOH is meta-directing) favor substitution at the C2 position.
Disclaimer: This is a proposed protocol and must be performed by qualified personnel with appropriate risk assessments and safety precautions.
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Reagent Preparation:
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Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.5 eq.) to concentrated sulfuric acid (H₂SO₄, 5-10 vol.) in an ice bath (0-5 °C) with constant stirring.
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Reaction Setup:
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In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-bromo-6-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.
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Cool the solution to 0-5 °C using an ice-salt bath.
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Nitration:
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Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative.
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Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts.
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Maintain the reaction temperature below 10 °C throughout the addition.
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Reaction Monitoring and Work-up:
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
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Self-Validation: The formation of a solid precipitate upon quenching is the first indicator of a successful reaction.
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Purification and Characterization:
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Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
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Dry the crude product under vacuum.
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Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-Bromo-6-fluoro-2-nitrobenzoic acid.
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Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry (see Section 4).
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Spectroscopic and Analytical Profile
While experimental data for this specific molecule is scarce, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and related compounds.[6]
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two coupled protons on the benzene ring. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon (~165-170 ppm). |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹), and C-Br stretch (~550-650 cm⁻¹).[6] |
| Mass Spectrometry | A characteristic molecular ion peak (M⁺) with a prominent M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound. |
Reactivity and Potential Applications
3-Bromo-6-fluoro-2-nitrobenzoic acid is not an end-product but a strategic intermediate. Its value lies in its potential for selective, sequential modification of its functional groups.
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As a Synthetic Building Block: This compound is an ideal starting point for creating libraries of novel compounds.[7] The carboxylic acid can be converted to amides or esters, the nitro group can be reduced to an amine for further functionalization, and the bromine atom can participate in cross-coupling reactions. This multi-faceted reactivity allows for the rapid generation of molecular diversity from a single, well-defined core.
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Applications in Drug Discovery: The inclusion of a fluorine atom makes this scaffold particularly attractive for pharmaceutical research. Fluorinated analogues of bioactive compounds often exhibit improved metabolic stability and cell permeability.[3] The ortho-nitrobenzoic acid moiety is a known structural motif in various pharmacologically active molecules. The ability to modify all three positions allows for fine-tuning of a molecule's Structure-Activity Relationship (SAR).
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Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on scaffolds that can be readily modified to optimize activity and environmental safety. The unique electronic and steric properties of this molecule make it a candidate for the synthesis of next-generation agrochemicals.[8]
Safety and Handling
As a hazardous chemical, 3-Bromo-6-fluoro-2-nitrobenzoic acid must be handled with appropriate precautions. Data from structurally similar compounds suggest the following hazards:
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GHS Hazard Classification (Predicted):
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Handling Precautions:
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Storage and Incompatibilities:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents and strong bases.
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Nitrobenzoic Acid Definition - Organic Chemistry Key Term - Fiveable. (2025). Fiveable. [Link]
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3-bromo-2-fluoro-6-methyl-benzoic acid — Chemical Substance Information - NextSDS. NextSDS. [Link]
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3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920 - PubChem. PubChem. [Link]
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3-bromo-6-fluoro-2-methoxybenzoic acid — Chemical Substance Information - NextSDS. NextSDS. [Link]
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3-Bromobenzoic acid, 5-fluoro-2-nitrophenyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]
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How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. (2021). Quora. [Link]
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